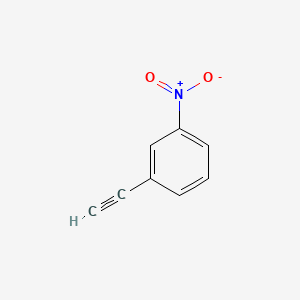

3-Nitrophenylacetylene

描述

Contextualization within Organic Synthesis and Materials Science Research

3-Nitrophenylacetylene is a bifunctional molecule featuring both a nitro group and a terminal alkyne, making it a valuable and versatile building block in both organic synthesis and materials science. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the acetylenic moiety, opening up unique synthetic pathways. In organic synthesis, it serves as a key intermediate for the construction of a wide array of more complex molecules. The alkyne provides a handle for various coupling reactions, such as the Sonogashira coupling, and cycloaddition reactions, including the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry". tcichemicals.comresearchgate.net The nitro group, in turn, can be readily transformed into other functional groups, most notably an amine, which is a common precursor for pharmaceuticals and other biologically active compounds. researchgate.netacs.orgnih.gov

In the realm of materials science, the rigid, conjugated structure of this compound makes it an attractive monomer for the synthesis of novel polymers. wiley.com Poly(phenylacetylene)s are known for their interesting electronic and optical properties, and the incorporation of a nitro group can further tune these characteristics. wiley.comresearchgate.net The resulting polymers, poly(this compound)s, have been investigated for their potential applications in areas such as conductive materials and nonlinear optics. researchgate.netnasa.gov Research has also explored the pressure-induced polymerization of this compound to create highly conjugated materials. acs.org

Historical Overview of Research on Acetylenic Compounds with Nitro Aromatic Functionalities

The study of acetylenic compounds bearing nitro aromatic functionalities is deeply rooted in the development of fundamental organic reactions. Historically, the synthesis and reactions of aromatic nitro compounds have been a cornerstone of organic chemistry, crucial for the dye and explosives industries. nih.gov Similarly, the chemistry of acetylenes has a rich history, with early work focusing on their unique reactivity.

The convergence of these two areas of study gained significant momentum with the advent of transition metal-catalyzed cross-coupling reactions. The Sonogashira coupling, reported in 1975, provided a remarkably efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.orglibretexts.org This reaction, and its subsequent refinements, including copper-free versions, revolutionized the synthesis of arylalkynes, including nitrophenylacetylenes. wikipedia.orgnih.gov Early attempts to couple bromoarenes like m-nitrobromobenzene with acetylene (B1199291) using palladium catalysts were not always successful under the initial conditions reported by Sonogashira, highlighting the need for further methods development. google.com This spurred research into optimizing conditions and catalysts for coupling reactions involving electron-deficient aryl halides.

In parallel, the exploration of the reactivity of the nitro group in these molecules has been a continuous area of interest. The selective reduction of the nitro group in the presence of the easily reducible alkyne bond presented a significant synthetic challenge. acs.org Early methods often relied on stoichiometric chemical reducing agents. acs.org The development of selective catalytic hydrogenation methods, using catalysts based on metals like ruthenium or cobalt, marked a significant advancement, allowing for the efficient synthesis of aminophenylacetylenes. acs.orgacs.org

The investigation of cycloaddition reactions involving nitrophenylacetylenes has also been a fruitful area of research. The Huisgen 1,3-dipolar cycloaddition of azides to alkynes, a reaction known for decades, was propelled into the spotlight with the introduction of copper catalysis, making it a cornerstone of "click chemistry." tcichemicals.com The electron-deficient nature of nitrophenylacetylenes makes them excellent substrates for such reactions. mdpi.comacs.org More recently, their use in other cycloadditions, such as the Diels-Alder reaction for the synthesis of complex biaryl systems, has been explored. researchgate.netnih.govoregonstate.edu

The polymerization of phenylacetylene (B144264) derivatives has also been a topic of study for some time, with interest in their conjugated structures. The synthesis of poly(p-nitrophenylacetylene) was reported, and its properties, such as its interaction with gases, were investigated. nasa.gov The development of metathesis and rhodium-based catalysts has provided more controlled methods for the polymerization of substituted phenylacetylenes, including those with nitro groups, leading to materials with tailored properties. wiley.comrsc.org

Structure

3D Structure

属性

IUPAC Name |

1-ethynyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-4-3-5-8(6-7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOUOQPWPDONKKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9062807 | |

| Record name | 3-Nitrophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3034-94-4 | |

| Record name | 1-Ethynyl-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3034-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-ethynyl-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003034944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethynyl-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Nitrophenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9062807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethynyl-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.303 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Nitrophenylacetylene

Palladium-Catalyzed Cross-Coupling Approaches for 3-Nitrophenylacetylene Synthesis

The Sonogashira coupling reaction is a cornerstone of modern organic synthesis and a primary method for preparing this compound. wikipedia.org This palladium-catalyzed cross-coupling reaction efficiently forms a carbon-carbon bond between a terminal alkyne and an aryl halide. wikipedia.org The synthesis of this compound via this method typically involves the reaction of a 3-halonitrobenzene, such as 1-iodo-3-nitrobenzene (B31131) or 1-bromo-3-nitrobenzene, with a protected acetylene (B1199291) source. google.comscbt.com

A common approach employs trimethylsilylacetylene (B32187) as the alkyne component. google.com The reaction is catalyzed by a palladium complex, often bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), and co-catalyzed by a copper(I) salt like copper(I) iodide (CuI). google.comchembk.com The process is generally carried out in the presence of a base, such as triethylamine (B128534) (Et₃N), in a solvent like dimethylformamide (DMF). chembk.com The silyl (B83357) protecting group is subsequently removed under mild conditions, for instance, using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF), to yield the terminal alkyne, this compound. chembk.com

Another variation utilizes 2-methyl-3-butyn-2-ol (B105114) as the acetylene source. google.comgoogle.com This reagent couples with 3-nitrobromobenzene under similar palladium/copper-catalyzed conditions. google.com The resulting intermediate, 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol, can then be cleaved to give this compound. google.comgoogle.com

Alternative Synthetic Pathways to this compound

Beyond palladium-catalyzed methods, alternative routes provide access to this compound. One notable pathway begins with m-nitrocinnamic acid. google.com This multi-step synthesis avoids the use of palladium catalysts.

The process involves two key transformations:

Bromination: m-Nitrocinnamic acid undergoes an electrophilic addition reaction with liquid bromine in a solvent such as glacial acetic acid. google.com This step yields 2,3-dibromo-3-(3-nitrophenyl)propionic acid with high efficiency.

Dehydrohalogenation: The resulting dibrominated intermediate is then treated with a strong, non-nucleophilic base. google.com 1,8-Diazabicycl[5.4.0]undec-7-ene (DBU) is frequently used for this purpose. The base facilitates a double elimination of hydrogen bromide (HBr) to form the alkyne triple bond, producing this compound. google.com The reaction is typically run in a solvent like tetrahydrofuran (B95107) (THF) or DMF. google.com

Optimization of Reaction Conditions for Enhanced Yield and Purity in this compound Preparation

The efficiency of this compound synthesis, particularly via Sonogashira coupling, is highly dependent on the specific reaction conditions. Researchers have investigated various parameters to maximize yield and purity. Key factors include the choice of catalyst, base, solvent, and temperature.

For instance, studies have shown that while iodoarenes are generally more reactive than bromoarenes, the use of 3-nitrobromobenzene can be effective under optimized conditions. wikipedia.orggoogle.com The selection of a strong organic base has been found to be crucial for achieving high conversion rates and product purity, with reports of yields greater than 70% and purity exceeding 98%. google.com The table below summarizes findings from various studies on the optimization of the Sonogashira reaction for arylacetylene synthesis.

| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temperature | Outcome | Reference |

|---|---|---|---|---|---|---|---|

| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI | Et₃N | DMF | 50 °C | Yield: 83% for the protected intermediate | chembk.com |

| m-Nitrobromobenzene | 2-Methyl-3-butyn-2-ol | Pd(PPh₃)₂Cl₂, CuI | Triethylamine | Not Specified | 50-125 °C | Substantial yield reported | google.com |

| 3-Bromo or 3-Iodoaniline | Protected Acetylene | Palladium/Copper Complexes | Strong Organic Base | Not Specified | Not Specified | Yield: >70%, Purity: >98% | google.com |

| Iodobenzene | Phenylacetylene (B144264)* | Pd(PPh₃)₂Cl₂, CuI | TMG | HEP | 30 °C | High conversion observed | acs.org |

*Data from analogous reactions used to illustrate optimization principles.

Downstream Synthesis Routes Utilizing this compound as a Precursor

This compound is a versatile intermediate in organic synthesis due to its two reactive functional groups: the nitro group and the terminal alkyne. These sites allow for a range of subsequent chemical transformations.

Reduction to 3-Aminophenylacetylene: One of the most common downstream reactions is the selective reduction of the nitro group to an amine. This transformation yields 3-aminophenylacetylene (also known as 3-ethynylaniline), a key building block for pharmaceuticals like the anticancer drug erlotinib. lookchem.com This reduction can be achieved using reagents like iron powder in an ethanol/water mixture.

Selective Hydrogenation to 3-Nitrostyrene (B1585535): The alkyne triple bond can be selectively reduced (semi-hydrogenated) to a double bond to form 3-nitrostyrene. mdpi.com This requires careful control of catalysts and conditions to prevent over-reduction of the alkyne to an alkane or reduction of the nitro group. mdpi.com Hierarchical carbon-encapsulated palladium nanoparticles have been shown to be highly selective catalysts for this transformation. mdpi.com

Dimerization: Under certain coupling conditions, this compound can react with 1-iodo-3-nitrobenzene to produce the dimerized product 1-nitro-3-[2-(3-nitrophenyl)ethynyl]benzene. chemsrc.com

Cycloaddition and Annulation Reactions: The alkyne functionality can participate in various cycloaddition and annulation reactions. For example, it can undergo cobalt-catalyzed annulation with aryl sulfonamides to create complex sultam motifs. scispace.com

Hydrocarboxylation: In the presence of a palladium catalyst and a carbon monoxide source like oxalic acid, this compound can undergo hydrocarboxylation to produce the corresponding α,β-unsaturated carboxylic acid derivatives. rsc.org

The following table summarizes some of the key downstream synthetic applications of this compound.

| Reactant(s) | Key Reagents/Catalyst | Product | Reference |

|---|---|---|---|

| This compound | Iron (Fe) powder, Acetic Acid | 3-Aminophenylacetylene | |

| This compound | H₂, Pd@NC catalyst | 3-Nitrostyrene | mdpi.com |

| This compound, Aryl Sulfonamide | Co(OAc)₂, Mn(OAc)₃·2H₂O | Functionalized Sultams | scispace.com |

| This compound, 1-Iodo-3-nitrobenzene | Coupling reaction conditions | 1-nitro-3-[2-(3-nitrophenyl)ethynyl]benzene | chemsrc.com |

| This compound | Oxalic Acid, Pd/C, Xantphos | Cinnamic acid derivatives | rsc.org |

Reactivity and Mechanistic Investigations of 3 Nitrophenylacetylene

Hydrogenation Reactions of 3-Nitrophenylacetylene

The hydrogenation of this compound can lead to a variety of products depending on the reaction conditions and the catalyst employed. The primary products of interest are 3-nitrostyrene (B1585535), resulting from the semi-hydrogenation of the alkyne, and amino-substituted products like 3-aminostyrene and 3-aminoethylbenzene, which arise from the reduction of the nitro group and, in the latter case, complete saturation of the vinyl group. rsc.org

Selective Semi-Hydrogenation to 3-Nitrostyrene

The selective semi-hydrogenation of the carbon-carbon triple bond in this compound to a double bond, yielding 3-nitrostyrene, is a desirable transformation. This reaction requires a catalyst that can selectively activate the alkyne group without reducing the nitro group or over-hydrogenating the newly formed alkene. rsc.orgmdpi.com

The choice of catalyst is paramount in achieving high selectivity and conversion in the semi-hydrogenation of this compound. Palladium (Pd)-based catalysts are widely used for hydrogenation reactions; however, their high activity can lead to over-hydrogenation. rsc.org To enhance selectivity, various strategies have been developed, including the use of "poisoned" catalysts and the creation of specific catalyst architectures.

Lindlar's catalyst, which consists of palladium on calcium carbonate poisoned with lead salts and quinoline, is a classic example of a catalyst designed for the semi-hydrogenation of alkynes to cis-alkenes. jove.com The "poison" deactivates the most active sites on the palladium surface, reducing the likelihood of alkene and nitro group reduction. jove.comchemistrytalk.org

Recent research has focused on more advanced catalyst designs. For instance, a semi-encapsulated PdRh alloy heterojunction within a carbon layer has demonstrated good selectivity and high activity for the semi-hydrogenation of this compound. rsc.orgrsc.org This structure is believed to provide a stable and selective catalytic environment. rsc.orgrsc.org In one study, a Pd-Rh@PC (0.25 Pd) catalyst achieved a high semi-hydrogenation selectivity of 96% at 94% conversion. rsc.org

Another approach involves encapsulating palladium nanoparticles within a hierarchical carbon structure. A catalyst named Pd@NC achieved 99% selectivity for 3-nitrostyrene at 97% conversion of this compound. mdpi.com The nitrogen-doped graphene (NG) layer in this catalyst is thought to protect against over-hydrogenation. mdpi.com The performance of different palladium-based catalysts is summarized in the table below.

| Catalyst | Conversion (%) | Selectivity to 3-Nitrostyrene (%) | Reference |

| Pd-Rh@PC (0.25 Pd) | 94 | 96 | rsc.org |

| Pd@NC (1.00 Pd) | 97 | 99 | mdpi.com |

| Pd@NC (0.50 Pd) | 2 | 99 | mdpi.com |

| h-mesoPdS | >95 | 94 | polyu.edu.hkchinesechemsoc.org |

This table presents data on the catalytic performance of various materials in the selective semi-hydrogenation of this compound.

The catalytic hydrogenation of alkynes on metal surfaces is generally understood to occur through a series of steps. pressbooks.pub The process begins with the adsorption of both the hydrogen gas and the alkyne onto the surface of the metal catalyst. chemistrytalk.orgpressbooks.pub The catalyst facilitates the cleavage of the H-H bond, forming metal-hydride bonds. jove.comchemistrytalk.org

The alkyne molecule then coordinates to the catalytic surface, forming a π complex. jove.com This is followed by the sequential transfer of two hydrogen atoms from the metal surface to the same face of the alkyne. jove.com This "syn-addition" results in the formation of a cis-alkene as the initial product. pressbooks.pubucalgary.ca The newly formed alkene can then desorb from the catalyst surface or undergo further hydrogenation. chemistrytalk.org The general mechanism involves the absorption of hydrogen on the metal surface, followed by the addition of hydrogens to the alkyne on the same side. pressbooks.pub

Over-Hydrogenation to Saturated and Amino-Substituted Products (e.g., 3-Aminoethylbenzene, 3-Aminostyrene)

Over-hydrogenation occurs when the reaction proceeds beyond the desired semi-hydrogenation stage. In the case of this compound, this can involve the reduction of the nitro group to an amino group, the complete saturation of the triple bond to a single bond, or both. rsc.org This leads to the formation of byproducts such as 3-aminostyrene (from nitro group reduction) and 3-aminoethylbenzene (from both nitro group reduction and alkyne saturation). rsc.org

Several factors can influence the extent of over-hydrogenation. The nature of the catalyst is a primary determinant. Highly active catalysts like unsupported palladium tend to promote over-hydrogenation. rsc.org The reaction conditions, such as hydrogen pressure and temperature, also play a crucial role. Higher pressures and temperatures generally favor more extensive hydrogenation. acs.org

The relative adsorption strengths of the reactant (this compound), the intermediate product (3-nitrostyrene), and the final products on the catalyst surface are also critical. nih.gov If the intermediate alkene adsorbs more strongly than the starting alkyne, it is more likely to remain on the catalyst surface and undergo further reduction. nih.gov Similarly, the nitro group is often more readily reduced than the C≡C bond, especially on unprotected palladium surfaces. mdpi.com

Several strategies have been developed to minimize over-hydrogenation and enhance selectivity towards the desired product. One common approach is the use of "poisoned" or modified catalysts, such as Lindlar's catalyst, which have reduced activity. jove.com

Another effective strategy is the encapsulation of the metal catalyst within a protective layer. rsc.orgmdpi.com For example, carbon-encapsulated palladium nanoparticles have been shown to be highly selective for the semi-hydrogenation of nitrophenylacetylene. mdpi.com The carbon shell is believed to prevent the over-hydrogenation of the product. mdpi.com Similarly, a semi-encapsulated PdRh alloy heterojunction in a carbon layer has demonstrated high selectivity by creating a specific catalytic environment. rsc.orgrsc.org

The formation of a hydrophilic polar layer on the catalyst surface has also been shown to suppress over-hydrogenation by blocking the active sites and preventing the adsorption of the alkene product. nih.gov Additionally, alloying palladium with other metals can modify its electronic properties and reduce its tendency to over-hydrogenate. rsc.orgnih.gov

Hydrogen Transfer Reactions during Decompression Processes

During the decompression phase following high-pressure experiments on both crystalline and amorphous this compound, researchers have observed the occurrence of hydrogen transfer reactions. acs.orgacs.orgacs.org Spectroscopic analysis and DFT calculations support the observation of an alkynyl-nitro hydrogen transfer reaction, which takes place as the pressure is released. acs.org This type of reaction is a significant finding, as most nitro-based energetic materials are typically stable under similar pressure conditions, suggesting a new area of study for such materials. acs.org

Polymerization Studies of this compound

The polymerization of this compound can be induced by applying high pressure, a process investigated using in situ Raman and Fourier transform infrared spectroscopy. acs.orgacs.orgacs.org The physical state of the initial material—whether crystalline or amorphous—plays a critical role in the pressure at which polymerization begins. acs.orgacs.orgacs.org The formation of either a crystalline or an amorphous phase can be controlled by the rate of compression. acs.org

Pressure-Induced Polymerization of Crystalline this compound

When compressed at a slow rate, this compound forms a crystalline structure that influences its polymerization behavior under high pressure. acs.org

A crystalline phase of this compound is formed when the compound is compressed from approximately 0.3 GPa to 1.1 GPa at a compression rate of 0.08 GPa/s or less. acs.org Further compression of this crystalline phase induces polymerization. The threshold pressure required to initiate the alkynyl polymerization reaction in crystalline this compound is approximately 11.8 GPa. acs.orgacs.orgacs.org This higher threshold is attributed to the ordered molecular structure and hydrogen bonds present in the crystalline state. acs.org

The products of the pressure-induced polymerization of crystalline this compound have been characterized using in situ Raman spectra, Fourier transform infrared (FTIR) spectroscopy, and X-ray diffraction (XRD). acs.orgacs.org These analyses confirm that upon reaching the threshold pressure, alkynyl polymerization occurs. acs.org The crystal structure of the monomer at 12.0 GPa has been solved, allowing for the calculation of distances between the alkynyl groups, which provides insight into the polymerization mechanism. acs.orgacs.org The resulting polymer is a derivative of poly(phenylacetylene). acs.orgacs.orgacs.org

Pressure-Induced Polymerization of Amorphous this compound

In contrast to the crystalline form, an amorphous phase of this compound can be produced by employing a more rapid compression rate. acs.org

An amorphous phase of this compound is observed when the compression rate is 0.17 GPa/s or greater. acs.org This amorphous state undergoes polymerization at a significantly lower pressure compared to its crystalline counterpart. acs.orgacs.orgacs.org The onset pressure for the polymerization of amorphous this compound is approximately 6.2 GPa. acs.orgacs.orgacs.org This demonstrates that controlling the phase of the monomer before polymerization can make the synthesis of the resulting poly(phenylacetylene) derivative easier by lowering the required pressure. acs.org

Data Tables

Table 1: Polymerization Threshold Pressures for this compound

| Phase | Onset Pressure for Polymerization | Compression Rate for Phase Formation |

|---|---|---|

| Crystalline | 11.8 GPa acs.orgacs.orgacs.org | ≤ 0.08 GPa/s acs.org |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Formation of Poly(phenylacetylene) Derivatives

The polymerization of phenylacetylene (B144264) and its derivatives, including this compound, has been a subject of significant research interest due to the potential applications of the resulting conjugated polymers in fields like optoelectronics and membrane separation. researchgate.netrsc.org These polymers, known as poly(phenylacetylene)s (PPAs), are valued for their stability in air, good solubility in common organic solvents, and semiconducting properties. rsc.org The choice of substituent on the phenyl ring can significantly influence the polymerization process and the properties of the final polymer. rsc.org

Rhodium(I) catalysts, particularly those with N-functionalized hemilabile phosphine (B1218219) ligands, have proven effective in catalyzing the polymerization of various ring-substituted phenylacetylene derivatives. researchgate.netrsc.org For instance, the cationic rhodium complex [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] has been used to polymerize a range of phenylacetylenes with different electronic and steric properties, yielding high molecular weight, stereoregular polymers with a cis-transoidal configuration. researchgate.netrsc.org The electronic nature of the substituent on the phenyl ring has a strong impact on the catalytic activity; derivatives with electron-withdrawing groups in the para position tend to polymerize faster than those with electron-donating groups. rsc.org

In the context of this compound, the nitro group is a strong electron-withdrawing group, which would be expected to influence its polymerization behavior. Research on poly(p-nitrophenylacetylene) has shown that it exhibits notable changes in electrical conductance in the presence of certain gases, such as ammonia, highlighting its potential for use in sensor applications. nasa.gov

Pressure-induced polymerization (PIP) offers an alternative route to synthesizing poly(phenylacetylene) derivatives. acs.org A study on the PIP of this compound (3-NPA) in both its crystalline and amorphous states revealed that polymerization could be achieved at lower pressures in the amorphous phase (6.2 GPa) compared to the crystalline phase (11.8 GPa). acs.org This research provides a pathway for synthesizing poly(phenylacetylene) derivatives under different physical conditions. acs.org

The properties of poly(phenylacetylene) derivatives can be tailored by introducing specific side groups. For example, incorporating a phenylacetylene side group in each monomer unit can enhance the polymer's solubility and thermal stability, leading to a high carbon yield upon thermal conversion. osti.gov This approach is promising for the development of carbon precursors. osti.gov

Table 1: Polymerization of Substituted Phenylacetylenes

| Monomer | Catalyst/Method | Key Findings | Reference |

| Ring-substituted phenylacetylenes | [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | Produces high molecular weight, stereoregular polymers. Electron-withdrawing groups increase polymerization rate. | rsc.org |

| This compound | Pressure-Induced Polymerization (PIP) | Polymerization occurs at 11.8 GPa in crystalline phase and 6.2 GPa in amorphous phase. | acs.org |

| p-Nitrophenylacetylene | Not specified | Resulting polymer shows changes in electrical conductance in the presence of ammonia. | nasa.gov |

| 4-Phenylethynyl-phenylacetylene | Not specified | The polymer exhibits good solubility and a high carbon yield (~80%). | osti.gov |

Development of One-Dimensional Carbon Nanothreads

Carbon nanothreads are one-dimensional nanomaterials composed of sp³-hybridized carbon atoms, which exhibit high tensile strength and flexibility. nih.govacs.org They are typically synthesized through the pressure-induced polymerization of small aromatic molecules like benzene (B151609). nih.govacs.orgresearchgate.net This process involves the slow compression of the precursor molecule to high pressures, leading to the formation of ordered, crystalline, one-dimensional polymers. acs.orgresearchgate.net

While benzene has been a common precursor, research has expanded to include other aromatic and heterocyclic molecules such as pyridine, furan, and thiophene, in an effort to synthesize nanothreads with tailored properties and potentially at lower pressures. acs.orgresearchgate.netrsc.org The inclusion of heteroatoms like nitrogen, oxygen, or sulfur into the nanothread structure can alter its electronic and mechanical properties. rsc.org For instance, nanothreads derived from five-membered heterocyclic rings are predicted to have significant variations in their electronic band gaps compared to those derived from benzene, without compromising their mechanical strength. rsc.org

The synthesis of carbon nanothreads from this compound specifically is not extensively documented in the provided search results. However, the general principle of using substituted aromatic compounds as precursors is well-established. The presence of the nitro group and the acetylene (B1199291) moiety in this compound would likely influence the polymerization process and the final structure and properties of the resulting nanothread. The electron-withdrawing nature of the nitro group could affect the electronic properties of the nanothread, while the alkyne group provides a reactive site for polymerization.

Advanced analytical techniques such as solid-state nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are crucial for characterizing the chemical structure of these nanothreads, confirming the presence of saturated carbon backbones and identifying the nature of any remaining unsaturation or functional groups. nih.gov

Table 2: Precursors for Carbon Nanothread Synthesis

| Precursor Molecule | Onset Pressure (GPa) | Key Features of Resulting Nanothreads | Reference |

| Benzene | ≥17 | High tensile strength and flexibility. | acs.org |

| Furan | 10 | Scalable synthesis at lower pressure. | acs.org |

| Pyridine | Not specified | Forms carbon nitride nanothreads with potentially altered properties. | researchgate.net |

| Thiophene, Pyrrole | Theoretical | Predicted to form stable nanothreads with varied electronic properties. | rsc.org |

Cycloaddition Reactions Involving this compound

Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) with Azides

The Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne to form a 1,2,3-triazole ring is a cornerstone of "click chemistry". tcichemicals.comnih.govwikipedia.org This reaction is characterized by its high efficiency, broad scope, and the formation of a stable triazole linkage. tcichemicals.comnih.gov The copper(I)-catalyzed version of this reaction (CuAAC) is particularly notable for its high yields, mild reaction conditions, and regioselective formation of the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org This methodology has found widespread use in various fields, including medicinal chemistry and materials science. tcichemicals.comrhhz.net

The reaction's success lies in its ability to join molecular building blocks under simple and reliable conditions, often in aqueous media, making it suitable for a wide range of applications. tcichemicals.comnih.gov The resulting 1,2,3-triazole ring is chemically stable, being resistant to oxidation and reduction. tcichemicals.com

Formation of 1,4-Disubstituted-1,2,3-Triazole Derivatives

The reaction of this compound with various organic azides via the Cu(I)-catalyzed Huisgen cycloaddition provides a direct route to a diverse range of 1,4-disubstituted-1,2,3-triazole derivatives. nih.govchapman.edu In this reaction, the 3-nitrophenyl group would be attached to the 4-position of the newly formed triazole ring. The versatility of this reaction allows for the rapid construction of compound libraries by varying the azide component. tcichemicals.com

The synthesis of these triazoles is often straightforward, with many protocols achieving excellent yields at room temperature. nih.gov The reaction is compatible with a wide array of functional groups on both the alkyne and the azide, allowing for the creation of complex molecules. rhhz.netchapman.edu The resulting triazole products have been investigated for various biological activities. For example, series of 1,4-disubstituted 1,2,3-triazoles have been synthesized and evaluated as potential Src kinase inhibitors. nih.govchapman.edu

Table 3: Synthesis of 1,4-Disubstituted 1,2,3-Triazoles

| Reactants | Catalyst/Conditions | Product Type | Potential Application | Reference |

| Terminal alkynes and methyl 2-azidoacetate | Cu(I) | 1,4-disubstituted 1,2,3-triazoles | Src kinase inhibitors | nih.gov |

| α-tosyloxy ketones/α-halo ketones, sodium azide, and terminal alkynes | aq. PEG | 1,4-disubstituted 1,2,3-triazoles | Src kinase inhibitors | chapman.edu |

| Azide-containing fragments and functionalized alkynes | Click Chemistry | 1,4-disubstituted-1,2,3-triazoles | HIV protease inhibitors | tcichemicals.com |

| Nitrobenzenes and terminal alkynes | One-pot, four-step sequence | 1,4-disubstituted 1,2,3-triazoles | Pharmaceutical activities | rhhz.net |

Applications in Bioconjugation Chemistry

The CuAAC reaction is a powerful tool in bioconjugation chemistry, enabling the covalent linking of biomolecules with reporter molecules, solid supports, or other functional entities. nih.govrsc.org Its biocompatibility, demonstrated by its ability to proceed in aqueous environments, makes it particularly suitable for modifying sensitive biological systems. tcichemicals.comnih.gov

The reaction of this compound in a bioconjugation context allows for the introduction of a nitrophenyl-triazole moiety onto a biomolecule. This has been utilized in electrochemical detection methods. For instance, the click reaction between azidophenyl-modified DNA and 4-nitrophenylacetylene results in a nitrophenyl-substituted triazole that exhibits a distinct reduction peak in voltammetry. cambridge.org This signal can be used to monitor DNA-protein interactions. cambridge.org The acetylene group of this compound makes it a valuable reagent for such click chemistry applications.

The versatility of click chemistry in bioconjugation is further highlighted by its use in modifying nucleosides, nucleotides, and oligonucleotides. nih.gov Azide-modified nucleosides can be incorporated into DNA and subsequently reacted with alkynes like this compound to introduce specific labels or functional groups. rsc.orgcambridge.org

Functional Group Transformations of this compound

The chemical structure of this compound, featuring both a nitro group and an acetylene moiety, allows for a variety of functional group transformations, providing access to a range of other useful compounds.

The nitro group is a versatile functional group that can be readily reduced to an amino group. unimi.it The selective hydrogenation of the nitro group in the presence of the acetylene group is a key transformation. This can be achieved using specific catalytic systems, such as cobalt polysulfide or ruthenium sulfide (B99878) catalysts, to yield (3-aminophenyl)acetylene. acs.org This selective reduction is important as it preserves the reactive alkyne functionality for subsequent reactions. The resulting aminophenylacetylene is a valuable building block for further chemical synthesis.

The acetylene group, on the other hand, can also undergo various transformations. While the focus of this article is on cycloadditions and polymerizations, it is worth noting that the alkyne can be involved in other reactions as well.

A patent describes a process for preparing acetylene derivatives from ketones. google.com For example, this compound can be synthesized from 3-nitroacetophenone with a reported reaction yield of 36.4% and 100% selectivity. google.com This demonstrates a synthetic route to this compound itself.

Carboxylation Reactions with Carbon Dioxide to form 3-(3-Nitrophenyl)prop-2-ynoic Acid

The direct carboxylation of terminal alkynes, such as this compound, with carbon dioxide (CO₂) represents a highly atom-economical method for synthesizing propiolic acids. geresearchgroup.com This transformation involves the functionalization of a C(sp)-H bond and the incorporation of CO₂ as an abundant, non-toxic C1 building block. researchgate.net The resulting product from the carboxylation of this compound is 3-(3-nitrophenyl)prop-2-ynoic acid (CAS 4996-15-0). researchgate.netnih.gov

Research has demonstrated that this reaction can proceed under various conditions, both with and without transition metal catalysts. A straightforward method involves using a cesium carbonate (Cs₂CO₃) base in the absence of a metal catalyst. geresearchgroup.com This base-mediated approach effectively promotes the carboxylation of terminal alkynes, including those with aromatic and heterocyclic structures, to provide the corresponding propiolic acids in high yields. nih.gov However, this method can require relatively forceful conditions, such as temperatures of 120 °C and CO₂ pressures of 2.5 bar. researchgate.netnih.gov

Alternatively, transition metal catalysts, particularly those based on copper and silver, have been shown to facilitate the reaction under milder conditions. researchgate.net Copper(I) and silver(I) salts can activate the terminal alkyne, increasing the acidity of the C-H bond and enabling deprotonation by a weaker base like potassium carbonate (K₂CO₃) or Cs₂CO₃. researchgate.net For instance, silver(I) iodide (AgI) has been reported to effectively catalyze the carboxylation of terminal alkynes at 50 °C and 2 bar of CO₂ in the presence of Cs₂CO₃, without the need for a stabilizing ligand. researchgate.net Copper complexes, including those with N-heterocyclic carbene (NHC) ligands, are also efficient catalysts for this transformation, capable of operating under ambient conditions. organic-chemistry.orgscirp.org The general mechanism in metal-catalyzed systems involves the formation of a metal acetylide intermediate, which then undergoes nucleophilic attack on CO₂ to form a metal carboxylate, followed by protonolysis to release the propiolic acid product. researchgate.net

| Catalyst/Promoter | Base | Solvent | Temperature | CO₂ Pressure | Key Findings | Reference |

|---|---|---|---|---|---|---|

| None (Metal-Free) | Cs₂CO₃ | DMF | 120 °C | 2.5 bar | Effective for a wide substrate scope, including aromatic alkynes. | researchgate.netnih.gov |

| AgI (1 mol%) | Cs₂CO₃ | DMF | 50 °C | 2 bar | Ligand-free silver(I) salts effectively promote carboxylation under milder conditions. | researchgate.net |

| CuCl/NHC Ligand | Cs₂CO₃ | - | Room Temp | 1 atm | N-heterocyclic carbene-copper complexes show high activity under ambient conditions. | scirp.org |

| Pd₀.₂Cu₀.₈/MIL-101 | - | - | Room Temp | - | Bimetallic catalyst effective for alkynes with both electron-withdrawing and electron-donating groups. | scirp.org |

Homocoupling Reactions of Terminal Alkynes, including this compound

The oxidative homocoupling of terminal alkynes, commonly known as the Glaser, Eglinton, or Hay coupling, is a fundamental reaction for the synthesis of symmetric 1,3-diynes. cdnsciencepub.comdtic.milresearchgate.net In the case of this compound, this reaction yields 1,4-bis(3-nitrophenyl)buta-1,3-diyne. This transformation typically requires a metal catalyst, most often a copper salt, an oxidant (commonly oxygen/air), and a base. researchgate.net

The presence of the electron-withdrawing nitro group on the phenyl ring influences the reactivity of the alkyne. Computational studies on the Eglinton coupling (using a stoichiometric amount of Cu(II) acetate (B1210297) in pyridine) of p-nitrophenylacetylene, a close analogue, show that the nitro-substituted substrate has the lowest activation energy barrier for the initial deprotonation step compared to phenylacetylene and p-methylphenylacetylene. This is attributed to the increased acidity of the terminal acetylenic proton, which facilitates the formation of the copper acetylide intermediate. This suggests that this compound should undergo homocoupling readily. Indeed, terminal alkynes bearing electron-withdrawing substituents have been shown to couple smoothly to give the corresponding 1,3-diynes in good yields under various conditions. researchgate.net

Various modifications of the classical Glaser coupling have been developed. The Hay coupling, for instance, uses a catalytic amount of a Cu(I) salt with a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), which is re-oxidized by air. cdnsciencepub.comdtic.mil Other systems, such as copper(I) chloride (CuCl) with a base like n-propylamine under solvent-free conditions, have also proven effective for a wide range of aromatic terminal alkynes, including those with electron-withdrawing groups. It is important to note that this homocoupling reaction is often a competing side reaction in other alkyne transformations, such as the Sonogashira cross-coupling, particularly in the presence of oxygen.

| Reaction Type | Catalyst | Base/Ligand | Oxidant | Solvent | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Eglinton | Cu(OAc)₂ (stoichiometric) | Pyridine | - | Pyridine | Effective coupling method; DFT studies show electron-withdrawing groups lower the activation barrier. | cdnsciencepub.com |

| Hay | CuCl (catalytic) | TMEDA | O₂ (Air) | Various | A versatile catalytic version of the Glaser coupling with a soluble catalyst complex. | cdnsciencepub.comdtic.mil |

| Glaser-type | CuCl (5 mol%) | n-Propylamine | O₂ (Air) | Solvent-free | An environmentally friendly method suitable for aromatic alkynes with electron-withdrawing groups, yielding products in up to 95% yield. | |

| Glaser-type | Cu(OAc)₂ | Piperidine | O₂ (Air) | - | Effective for oxidative dimerization of substrates with both electron-donating and electron-withdrawing groups at ambient conditions. | researchgate.net |

Reactions with Heterocyclic Compounds (e.g., Indoles, Pyrroles) to form Bis(indolyl) and Bis(pyrrolyl)alkanes

The reaction of this compound with electron-rich heterocyclic compounds like indoles and pyrroles can lead to the formation of geminal bis(heteroaryl)alkane structures. This transformation is typically a double hydroarylation or a tandem Michael addition/Friedel-Crafts reaction, where two molecules of the heterocycle add across the carbon-carbon triple bond. The electron-withdrawing nitro group makes the alkyne an excellent electrophile, facilitating its attack by nucleophilic indoles and pyrroles, usually in the presence of an acid catalyst.

It has been reported that mercury(II) chloride is an efficient catalyst for the reaction between substituted phenylacetylenes and indoles or pyrroles to produce the corresponding bis(indolyl)alkanes and bis(pyrrolyl)alkanes. researchgate.net More contemporary and less toxic catalysts have also been developed. Copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)₂) catalyzes the double Michael addition of indoles and pyrroles to activated alkynes, such as acetylenic sulfones, to give bis(indolyl)alkanes and bis(pyrrolyl)alkanes. researchgate.net An efficient copper-catalyzed intermolecular hydroindolation of terminal aryl alkynes has also been described to synthesize bis(indolyl)alkanes in moderate to high yields. researchgate.net

Furthermore, gold complexes have been used to catalyze the reaction of indoles with terminal alkynes, leading to bis(indolyl)alkane derivatives. researchgate.net The reaction likely proceeds via the activation of the alkyne by the Lewis acidic metal catalyst, followed by a stepwise nucleophilic attack by two molecules of the heterocycle. A range of Lewis acids, including BF₃·Et₂O, TiCl₄, and SnCl₄, are known to be effective catalysts in reactions involving indoles and could potentially be applied to this transformation. cdnsciencepub.com The feasibility of using nitro-substituted substrates in such Friedel-Crafts type reactions is supported by the successful alkylation of indoles and pyrroles with β-nitrostyrene, a structurally related electrophile.

| Catalyst | Alkyne Substrate Type | Heterocycle | Reaction Type | Key Findings | Reference |

|---|---|---|---|---|---|

| HgCl₂ | Substituted Phenylacetylenes | Indole (B1671886), Pyrrole | Addition | Efficiently catalyzes the formation of bis(indolyl/pyrrolyl)alkanes. | researchgate.net |

| Cu(OTf)₂ | Terminal Aryl Alkynes | Indole | Intermolecular Hydroindolation | A tandem double nucleophilic addition provides bis(indolyl)alkanes in moderate to high yields. | researchgate.net |

| Cu(OTf)₂ | Acetylenic Sulfones | Indole, Pyrrole | Double Michael Addition | Catalyzes the formation of sulfonyl-containing bis(indolyl/pyrrolyl)alkanes. | researchgate.net |

| Gold Complexes | Terminal Alkynes | Indole | Hydroarylation | Cationic gold complexes catalyze the formation of bis(indolyl)alkane derivatives. | researchgate.net |

| BF₃·Et₂O, TiCl₄, SnCl₄ | General Electrophiles | Indole | Friedel-Crafts type | These common Lewis acids are highly effective catalysts for indole functionalization. | cdnsciencepub.com |

Catalytic Applications and Studies Involving 3 Nitrophenylacetylene

3-Nitrophenylacetylene as a Model Substrate for Catalytic Performance Evaluation

The hydrogenation of this compound can proceed through multiple pathways, leading to products such as 3-nitrostyrene (B1585535) (semi-hydrogenation of the alkyne), 3-ethylnitrobenzene (full hydrogenation of the alkyne), 3-aminophenylacetylene (hydrogenation of the nitro group), or 3-aminostyrene. This complexity makes it an excellent molecule for assessing the nuanced capabilities of novel catalysts.

The primary challenge in the hydrogenation of this compound is controlling the selectivity towards a single desired product. The relative reactivity of the nitro group and the acetylenic group can be modulated by the choice of catalyst, influencing the reaction outcome significantly.

For instance, the selective semi-hydrogenation of the alkyne group to an alkene without reducing the nitro group is a key area of investigation. Palladium-based catalysts are often employed for semi-hydrogenation, but controlling selectivity remains a challenge. researchgate.net A novel approach using a semi-encapsulated PdRh alloy heterojunction within a carbon layer has demonstrated good selectivity for producing 3-nitrostyrene. researchgate.net Similarly, hierarchical carbon-encapsulated palladium nanoparticles (Pd@NC) have achieved 99% selectivity for 3-nitrostyrene at a 97% conversion of this compound. nih.gov The carbon layer in these catalysts plays a crucial role in preventing the over-hydrogenation of the product. researchgate.netnih.gov

Conversely, achieving the selective hydrogenation of the nitro group while preserving the acetylene (B1199291) bond is another important goal. This transformation yields 3-aminophenylacetylene, a valuable monomer for high-performance polymers. researchgate.net Studies have shown that cobalt polysulfide and ruthenium sulfide (B99878) catalysts can facilitate this specific reaction. d-nb.info A metallic ruthenium catalyst has also been used for the selective hydrogenation of the nitro group in a related compound, 2-methyl-4-(3-nitrophenyl)-3-butyn-2-ol. researchgate.net

The table below summarizes the performance of different catalysts in the selective hydrogenation of this compound, highlighting the diverse product outcomes based on the catalyst used.

| Catalyst | Target Product | Conversion (%) | Selectivity (%) | Reference |

| Pd@NC (1.00 Pd) | 3-Nitrostyrene | 97 | 99 | nih.gov |

| PdRh alloy heterojunction | 3-Nitrostyrene | High | Good | researchgate.net |

| Cobalt Polysulfide | 3-Aminophenylacetylene | - | - | d-nb.info |

| Ruthenium Sulfide | 3-Aminophenylacetylene | - | - | d-nb.info |

Beyond initial performance, the long-term stability and reusability of a catalyst are paramount for practical applications. This compound is also utilized as a model substrate to test these crucial characteristics.

Catalyst deactivation can occur through various mechanisms, including poisoning of active sites or structural degradation. For example, during the hydrogenation of this compound to 3-aminophenylacetylene, the product itself can strongly adsorb onto the catalyst surface, leading to poisoning. researchgate.net

To enhance stability, researchers have developed robust catalyst designs. The encapsulation of metal nanoparticles within protective layers is a common strategy. In the case of the aforementioned Pd@NC catalyst, the carbon shell not only controls selectivity but also ensures the stability of the catalyst, allowing for a prolonged service life. researchgate.netnih.gov This catalyst demonstrated superior stability at 70 °C and could be reused for at least eight cycles without a significant loss in performance, maintaining 99% selectivity for 3-nitrostyrene at 97% conversion. nih.gov Similarly, mesoporous intermetallic PtSn nanoparticles have exhibited excellent catalytic stability in the hydrogenation of this compound. researchgate.net

The recyclability of a Pd@NC catalyst is detailed in the following table, showcasing its consistent performance over multiple reaction cycles.

| Cycle Number | Conversion of 3-NPA (%) | Selectivity to 3-Nitrostyrene (%) |

| 1 | 97 | 99 |

| 2 | ~97 | ~99 |

| 3 | ~97 | ~99 |

| 4 | ~97 | ~99 |

| 5 | ~97 | ~99 |

| 6 | ~97 | ~99 |

| 7 | ~97 | ~99 |

| 8 | ~97 | ~99 |

| Data derived from graphical representations in the cited source. nih.gov |

Intermetallic Nanoparticle Catalysis for this compound Transformations

Intermetallic nanoparticles, which consist of two or more metals in a highly ordered atomic arrangement, represent a promising class of materials for catalysis. researchgate.net Their well-defined stoichiometry and unique electronic structures make them an ideal platform for optimizing catalytic performance and selectivity in reactions like the hydrogenation of this compound. researchgate.net

Among various intermetallic systems, platinum-tin (PtSn) nanoparticles have been specifically studied for the transformation of this compound. These materials have demonstrated controllable selectivity that is highly dependent on their specific atomic arrangement and structure. researchgate.netd-nb.info

A key finding in the study of PtSn nanoparticles is that their catalytic selectivity is phase-dependent. researchgate.net The specific ordered arrangement of platinum and tin atoms on the catalyst surface dictates the reaction pathway. By controlling the intermetallic phase (e.g., Pt3Sn1 vs. Pt1Sn1), it is possible to steer the hydrogenation of this compound towards different products. researchgate.net

Research has shown that different PtSn intermetallic phases can selectively produce three distinct products from this compound. d-nb.info This remarkable control stems from the unique geometric and electronic properties endowed by each ordered atomic phase. d-nb.info For instance, the absence of three-fold Pt₃ sites on a PtSn intermetallic surface is believed to be crucial for directing selectivity in the hydrogenation of nitrostyrene, a potential intermediate in the this compound reaction. acs.org This highlights how the atomic-level structure of the catalyst governs its functional performance. researchgate.netacs.org

The table below illustrates the controllable selectivity of different PtSn phases in the hydrogenation of this compound.

| Catalyst Phase | Primary Product | Conversion (%) (Time) | Selectivity (%) | Reference |

| meso-i-Pt1Sn1 | Product A (Not specified) | ~100% (4h) | >90% | researchgate.net |

| meso-i-Pt3Sn1 | Product B (Not specified) | ~100% (2.5h) | >90% | researchgate.net |

| meso-Pt | Product C (Not specified) | ~100% (1h) | >90% | researchgate.net |

| Note: The specific products (A, B, C) were not explicitly named in the abstract but were shown to be distinct for each catalyst phase. researchgate.netd-nb.info |

The synthesis of PtSn intermetallic compounds as mesoporous nanocrystals further enhances their catalytic potential. researchgate.net A mesoporous structure provides a high surface area, exposing more active sites, and facilitates the efficient transport of reactants and products. researchgate.net

A general concurrent template strategy has been developed for the precise synthesis of these ordered mesoporous intermetallic PtSn nanoparticles. researchgate.netnih.gov Using the selective hydrogenation of this compound as a model reaction, these mesoporous PtSn nanocrystals have shown not only remarkably controllable, phase-dependent selectivity but also excellent stability. researchgate.netnih.gov The combination of a well-defined intermetallic phase and a porous nanostructure offers a powerful approach to designing highly efficient and selective catalysts. researchgate.net These materials have demonstrated high stability over several catalytic cycles, retaining their activity and selectivity. researchgate.net

Palladium-Tin (Pd-Sn) Intermetallic Nanoparticles

Intermetallic nanoparticles (iNPs) composed of palladium and tin have garnered attention in catalysis due to their ordered atomic structures and modified electronic properties. nih.govacs.org The formation of specific Pd-Sn intermetallic phases, such as Pd3Sn2 and the metastable PdSn, is crucial for their catalytic behavior. acs.org

Studies have shown that the PdSn phase, which can be preserved through rapid cooling techniques, exhibits distinct catalytic properties. acs.org The arrangement of atoms at the nanoparticle's surface is key to designing catalysts with enhanced performance. acs.org The formation of Pd-Sn iNPs can be achieved through methods like annealing at temperatures above 550 °C, though the thermodynamically preferred Pd3Sn2 phase tends to form during slower cooling processes. acs.org

General Concurrent Template Strategies for Ordered Mesoporous Intermetallic Nanoparticles

A general concurrent template strategy has been developed for the precise synthesis of mesoporous intermetallic nanoparticles, including those based on platinum and palladium. nih.govnih.gov This method allows for the creation of materials with desired morphologies, ordered mesostructures, and specific intermetallic phases. nih.govd-nb.info The selective hydrogenation of this compound is often used as a proof-of-concept reaction to demonstrate the controllable, phase-dependent catalytic selectivity and stability of these materials. nih.govd-nb.inforesearchgate.net

This strategy utilizes a concurrent template, which serves a dual purpose. It acts as a mesoporous metal seed for the recrystallization and growth of atomically ordered intermetallic phases with a distinct atomic stoichiometry. nih.govresearchgate.net Simultaneously, it provides a nanoconfined environment for the nanocasting synthesis of mesoporous nanoparticles, resulting in an ordered mesostructure, often with a rhombic dodecahedral morphology, especially after high-temperature treatment. nih.govresearchgate.net This approach has been successful in creating a variety of intermetallic phases and mesoporous structures, highlighting its versatility. d-nb.info

Role of Ordered Atomic Arrangement and Strict Stoichiometry in Catalysis

The ordered atomic arrangement and strict stoichiometry inherent to intermetallic compounds are central to their catalytic performance. nih.govresearchgate.net Unlike random alloys, the metal atoms in intermetallic nanoparticles are highly ordered and bonded through strong d-orbital interactions, leading to well-defined and unique atomic stoichiometries. d-nb.info These features modify the surface's geometric and electronic structures, which in turn can enhance catalytic activity, selectivity, and stability. d-nb.info

Intermetallic compounds provide an ideal platform for rationally optimizing catalytic performance due to their well-defined atom binding environments and strict stoichiometry requirements. nih.govresearchgate.net For instance, in the selective hydrogenation of this compound, the specific intermetallic phase of PtSn nanoparticles has been shown to dictate the catalytic selectivity in a controllable manner. d-nb.inforesearchgate.net The ordered structure allows for the isolation of active sites, such as single palladium atoms within a base metal matrix, which can significantly increase catalytic selectivity. nih.gov

Influence of Crystalline Mesoporosity on Active Sites and Mass Transfer

Crystalline mesoporosity in catalysts offers several advantages that enhance their performance. nih.govresearchgate.net The presence of a continuous crystalline framework and interconnected mesoporous channels can expose a greater number of active sites. researchgate.net This structure also facilitates more efficient mass and electron transfer, which is crucial for catalytic reactions. nih.govresearchgate.net

The mesoporous nanoconfinement environment can also play a significant role. nih.govresearchgate.net In the context of hydrogenation reactions, the crystalline mesoporosity of catalysts like mesoporous palladium-phosphorus (meso-PdP) nanobundles has been shown to weaken the adsorption of alkenes, thereby inhibiting their over-hydrogenation to alkanes. researchgate.net Density functional theory (DFT) calculations have further revealed that the convex crystalline mesoporosity can electronically optimize the coordination environment of active sites, such as palladium, and energetically influence the hydrogenation pathways, leading to superior selectivity. researchgate.netresearchgate.net This structural feature is key to promoting both the selectivity and stability of the catalyst. researchgate.net

Palladium-Based Catalysts in this compound Hydrogenation

Palladium-based catalysts are widely investigated for the selective semi-hydrogenation of this compound. mdpi.comrsc.org The goal is to achieve high selectivity towards the formation of 3-nitrostyrene by hydrogenating the alkyne group without reducing the nitro group. mdpi.com

Carbon-Encapsulated Palladium Nanoparticles (Pd@NC) for Semi-Hydrogenation

A notable development in this area is the use of carbon-encapsulated palladium nanoparticles (Pd@NC). mdpi.com One such catalyst features a hierarchical structure where nitrogen-doped graphene (NG) encapsulates palladium particles, which are then supported on a carbon matrix that also contains semi-embedded palladium particles. mdpi.comresearchgate.net This catalyst, denoted as Pd@NC, has demonstrated high selectivity for the semi-hydrogenation of this compound. mdpi.com

The high performance of the Pd@NC catalyst is attributed to a synergistic effect between two types of active sites. mdpi.com Hydrogen activation and the semi-hydrogenation of the alkyne are believed to occur on the palladium particles and the nitrogen-doped graphene layer, respectively. mdpi.comresearchgate.net The NG layer provides a protective shield that prevents the over-hydrogenation of the desired product. mdpi.comresearchgate.net

Catalytic Performance of Pd@NC in this compound Hydrogenation

| Catalyst | Conversion of this compound (%) | Selectivity to 3-Nitrostyrene (%) | Reaction Conditions |

|---|---|---|---|

| Pd@NC (1.00 Pd) | 97 | 99 | 70 °C, 1 bar H₂, 10 h, isopropanol (B130326) solvent mdpi.com |

The Pd@NC (1.00 Pd) catalyst also exhibited excellent stability, maintaining its high conversion and selectivity over eight cycles. mdpi.com

Supported Palladium Catalysts (e.g., Pd/C)

Commercially available supported palladium catalysts, such as palladium on carbon (Pd/C), are often used as a benchmark in hydrogenation reactions. chinesechemsoc.org However, in the selective hydrogenation of substituted alkynes like 4-nitrophenylacetylene, commercial Pd/C catalysts can exhibit low selectivity. chinesechemsoc.orgchinesechemsoc.org For instance, in the hydrogenation of 4-nitrophenylacetylene, a significant portion of the starting material was over-hydrogenated. chinesechemsoc.org

The performance of supported palladium catalysts can be influenced by the nature of the support and the presence of other metals. For example, bimetallic Pd-Zn catalysts supported on carbon have been studied for their structural features and catalytic properties in acetylene hydrogenation. researchgate.net Similarly, the interaction between palladium and a sulfur-containing carbon support has been shown to create Pd₄S catalysts with high selectivity for the hydrogenation of various nitroarenes. chinesechemsoc.org In the case of 4-nitrophenylacetylene hydrogenation, a modified Pd/C catalyst with an atomic overlayer of cuprous oxide showed excellent performance. nih.gov

Other Metal-Based Catalytic Systems for this compound Reactivity

Beyond the more commonly studied metals, a variety of other metallic catalysts have been effectively used to mediate transformations of this compound, showcasing a broad spectrum of reactivity. These systems offer alternative pathways for reactions such as reductions, hydrations, and coupling reactions.

Ruthenium (Ru) Catalysts

Ruthenium-based catalysts have proven effective for the selective hydrogenation of the nitro group in this compound and its derivatives, leaving the sensitive alkyne functionality intact.

Heterogeneous metallic ruthenium catalysts have been utilized in the synthesis of (3-aminophenyl)acetylene through the hydrogenation of a dimethylcarbinol-substituted this compound. acs.org This approach highlights the chemoselectivity of ruthenium in reducing the nitro group while preserving the triple bond. acs.org Further studies have shown that ruthenium sulfide catalysts are also capable of this selective reduction. acs.org

In a different application, a one-pot tandem reaction involving a fluorinated chiral diamine Ru(II) complex combined with trifluoromethanesulfonic acid (CF3SO3H) has been developed for the synthesis of chiral alcohols from various phenylacetylene (B144264) derivatives. rsc.org While this compound itself was not explicitly detailed as a substrate in this specific study, the methodology was successfully applied to other substituted phenylacetylenes, suggesting its potential applicability. rsc.org

| Catalyst System | Substrate | Product | Reaction Type | Key Findings | Reference |

| Heterogeneous metallic ruthenium | Dimethylcarbinol substituted (3-nitrophenyl)acetylene | (3-aminophenyl)acetylene derivative | Selective Hydrogenation | Demonstrates chemoselective reduction of the nitro group. | acs.org |

| Ruthenium sulfide | This compound | (3-aminophenyl)acetylene | Selective Hydrogenation | Effective for the selective reduction of the nitro group. | acs.org |

| CF3SO3H / Chiral Ru(II) complex | Phenylacetylene derivatives | Chiral alcohols | Tandem Hydration/Asymmetric Transfer Hydrogenation | High yields and enantioselectivity achieved for various substrates. | rsc.org |

Rhodium (Rh) Catalysts

Rhodium catalysts are versatile and have been employed in polymerization and cycloaddition reactions involving phenylacetylene derivatives.

A cationic rhodium(I) complex featuring a hemilabile N-functionalized phosphine (B1218219) ligand, [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄], has been shown to effectively catalyze the polymerization of various ring-substituted phenylacetylenes. rsc.org This system produces very high molecular weight poly(phenylacetylene)s. The electronic properties of the substituent on the phenyl ring influence the reaction rate, with electron-withdrawing groups, such as a nitro group, leading to faster polymerization compared to electron-donating groups. rsc.org

In the realm of cycloaddition reactions, rhodium(I) catalysts have been studied for the [2+2+2] cyclotrimerization of p-substituted phenylacetylenes. udg.edumdpi.comnih.gov Theoretical and experimental studies on the cyclotrimerization of p-nitrophenylacetylene catalyzed by [Rh(BIPHEP)]+ indicate that electronic factors play a crucial role in determining the regioselectivity of the resulting substituted benzene (B151609). udg.edu Furthermore, Rh(III) catalysts have been used in the [4+2]-annulation of benzamides with internal alkynes to form isoquinolone derivatives. mdpi.com

| Catalyst System | Substrate | Product | Reaction Type | Key Findings | Reference |

| [Rh(nbd){κ²P,N-Ph₂P(CH₂)₃NMe₂}][BF₄] | Ring-substituted phenylacetylenes | Megadalton poly(phenylacetylene)s | Polymerization | Electron-withdrawing substituents accelerate the reaction. | rsc.org |

| [Rh(BIPHEP)]+ | p-Nitrophenylacetylene | Substituted benzenes | [2+2+2] Cyclotrimerization | Electronic nature of the substituent governs regioselectivity. | udg.edu |

| [Cp*RhCl₂]₂/CsOAc | Phenyl hydroxamate and internal phenyl acetylene | Isoquinolone derivatives | [4+2]-Annulation | Efficient synthesis of α-CF₃-substituted α-amino acid derivatives. | mdpi.com |

Raney Nickel (Ni) Catalysts

Raney nickel is a well-established catalyst for hydrogenation reactions, particularly for the reduction of nitro compounds. diva-portal.org Its application to this compound allows for the selective reduction of the nitro group to an amine.

Studies have demonstrated that Raney nickel, in combination with reducing agents like formic acid or ammonium (B1175870) chloride in water, can effectively reduce aromatic nitro compounds to their corresponding amines in good yields. tandfonline.comresearchgate.net This method is noted for its compatibility with other sensitive functional groups. tandfonline.com Specifically, the reduction of 4-nitrophenylacetylene has been achieved with high yield, indicating the catalyst's utility for nitroalkynes. unimi.it Iron-doped Raney nickel catalysts have also been developed, showing high activity for the hydrogenation of aromatic nitro compounds. google.com

| Catalyst System | Substrate | Product | Key Findings | Reference |

| Raney Nickel / Formic Acid | Aromatic nitro compounds | Aromatic amines | Selective reduction with good yields and functional group tolerance. | tandfonline.com |

| Raney Nickel alloy / NH₄Cl in H₂O | Aromatic nitroarenes | Aromatic amines | High yields achieved at 80–90°C. | researchgate.net |

| Raney Nickel | 4-Nitrophenylacetylene | 4-Aminophenylacetylene | High product yield (75%) demonstrates chemoselectivity. | unimi.it |

| Iron-doped Raney Nickel | Aromatic nitro compounds | Aromatic amines | High catalytic activity for hydrogenation. | google.com |

Platinum (Pt) Catalysts

Platinum catalysts are highly efficient for hydrogenation reactions and have been specifically studied for the selective reduction of the nitro group in this compound.

Single-atom platinum catalysts (Pt-SACs) have been developed to achieve remarkable activity and selectivity in the hydrogenation of this compound. researchgate.net By tuning the coordination number of the platinum atoms, the electronic structure can be modified to favor the reduction of the nitro group while preserving the alkyne. This approach led to a significant increase in catalytic activity. researchgate.net Supported platinum nanoparticles on mesoporous titania (Pt@mTiO₂) have also shown excellent performance in the semi-hydrogenation of phenylacetylene to styrene (B11656), demonstrating the tunability of platinum catalysts for alkyne transformations. frontiersin.org Additionally, 5% platinum on carbon (Pt/C) with ammonium formate (B1220265) has been used for the catalytic transfer hydrogenation of aromatic nitro compounds to amines in high yields. tandfonline.com

| Catalyst System | Substrate | Product | Reaction Type | Key Findings | Reference |

| Pt-N₃ Single-Atom Catalyst | This compound | 3-Aminophenylacetylene | Selective Hydrogenation | ~550-fold increase in activity by tuning Pt coordination number. | researchgate.net |

| Pt@mTiO₂ | Phenylacetylene | Styrene | Semi-Hydrogenation | High selectivity to styrene (>80%) even at full conversion. | frontiersin.org |

| 5% Pt/C / Ammonium Formate | Aromatic nitro compounds | Aromatic amines | Catalytic Transfer Hydrogenation | High yields and efficient reduction. | tandfonline.com |

Mercury(II) Chloride (HgCl₂) Catalysis

Mercury(II) salts are classic catalysts for the hydration of alkynes, a reaction known as the Kucherov reaction. thieme-connect.com

Mercury(II) chloride (HgCl₂), among other mercury(II) salts like the sulfate (B86663) and acetate (B1210297), effectively catalyzes the hydration of terminal alkynes to yield methyl ketones, following Markovnikov's rule. thieme-connect.com While the high toxicity of mercury has led to the development of catalysts based on less toxic metals, the reliability of mercury-catalyzed hydration ensures its continued, albeit limited, use. thieme-connect.com In some cases, mercury salts such as mercuric nitrate (B79036) can also promote the oxidation of internal alkynes to α-diketones. acs.org

Copper(I) Chloride (CuCl) Catalysis for Homocoupling

Copper(I) catalysts are widely used for the oxidative homocoupling of terminal alkynes, a reaction that forms symmetrical 1,3-diynes. This transformation is commonly known as the Glaser coupling.

Copper(I) chloride (CuCl) has been shown to be an effective catalyst for the homocoupling of terminal alkynes under mild, solvent-free conditions, using air as the oxidant. researchgate.net This method is environmentally friendly and provides excellent yields for a wide range of substrates, including those with various functional groups. researchgate.net The reaction can also be scaled up to the gram level. Other copper-catalyzed systems, sometimes using different oxidants, have also been developed to afford 1,3-diynes in high yields. nih.govacs.org The presence of certain ligands or bases can influence the reaction, and in some cases, the homocoupling can be an undesired side reaction during other copper-catalyzed processes like the azide-alkyne cycloaddition. mdpi.com

| Catalyst System | Substrate | Product | Reaction Type | Key Findings | Reference |

| CuCl / n-propylamine | Terminal alkynes | Symmetrical 1,3-diynes | Oxidative Homocoupling | Excellent yields (up to 95%) under solvent-free conditions. | researchgate.net |

| Cu(I) / Diaziridinone | Terminal alkynes | Symmetrical 1,3-diynes | Oxidative Homocoupling | Base-free process, amenable to gram-scale synthesis. | nih.gov |

| Cu/NPC / CO₂ | Terminal alkynes | Symmetrical 1,3-diynes | Dehydrogenative Homocoupling | Uses CO₂ as a soft oxidant, achieving yields up to 99%. | acs.org |

Advanced Materials Science Applications Derived from 3 Nitrophenylacetylene

Polymerization Products of 3-Nitrophenylacetylene in Advanced Materials

The polymerization of this compound opens avenues to novel materials with distinct properties conferred by the conjugated poly(phenylacetylene) backbone and the pendant nitro functional groups. These polymers are synthesized through various methods, including pressure-induced and catalyzed reactions, leading to materials with significant potential in advanced applications.

Functionalized Carbon Nanothreads through Pressure-Induced Polymerization

Carbon nanothreads are one-dimensional polymers with a diamond-like sp³-hybridized core, exhibiting exceptional strength and stiffness. The synthesis of functionalized nanothreads is a key goal for tailoring their properties. High-pressure solid-state polymerization of aromatic molecules is a primary route to these materials. mdpi.com

Recent research has demonstrated the pressure-induced polymerization (PIP) of this compound (3-NPA) to form a poly(phenylacetylene) derivative. acs.org This process leverages high pressure to overcome reaction barriers, forcing the unsaturated alkyne groups of adjacent molecules to form new covalent bonds. encyclopedia.pub A key finding is that the physical state of the starting material significantly influences the reaction conditions. The polymerization of 3-NPA occurs at a much lower threshold pressure in its amorphous state compared to its crystalline state. acs.org This discovery provides a pathway to synthesize these advanced polymers under less extreme conditions, potentially aiding in scalability. acs.org

| Phase | Polymerization Threshold Pressure |

| Crystalline 3-NPA | ~11.8 GPa |

| Amorphous 3-NPA | ~6.2 GPa |

This interactive table summarizes the significant difference in polymerization pressure required for crystalline versus amorphous this compound, highlighting a key finding in the pressure-induced synthesis of its polymer. acs.org

This ability to incorporate nitro functional groups directly into the nanothread precursor is significant. These groups can be preserved during polymerization, yielding a functionalized nanostructure with properties distinct from unfunctionalized carbon nanothreads.

Synthesis of Poly(phenylacetylene) Derivatives for Specific Material Properties

The synthesis of poly(phenylacetylene)s (PPAs) has been a subject of intense study due to their unique combination of properties, including air stability, high solubility, and semiconducting characteristics. The properties of PPAs can be finely tuned by introducing functional groups onto the phenyl ring of the monomer.

The presence of a strong electron-withdrawing group, such as the nitro group in this compound, has a pronounced effect on polymerization. Phenylacetylene (B144264) derivatives with electron-withdrawing substituents have been shown to polymerize faster than those with electron-donating groups. This enhanced reactivity can be advantageous in achieving high molecular weight polymers.

The nitro group also imparts specific characteristics to the resulting polymer, poly(this compound). These properties are crucial for applications in fields like nonlinear optics and thermally stable materials. The high polarizability of the nitro group can enhance the third-order nonlinear optical susceptibility of the polymer, making it a candidate for optical switching and signal processing devices. Furthermore, polymers derived from precursors with high aromatic and carbon content, like this compound, are investigated as precursors for carbonaceous materials that exhibit high carbon yield upon thermal transformation.

Integration of this compound Derivatives into Functional Materials

Beyond its direct polymerization, this compound serves as a versatile building block in organic synthesis. Its dual functionality—a reactive alkyne and a modifiable nitro group—allows for its integration into a wide array of complex molecular architectures and functional materials.

Utilization as Building Blocks in Organic Synthesis for Complex Architectures

Organic building blocks are functionalized molecules used for the bottom-up assembly of complex structures. wikipedia.org Nitro compounds, in particular, are highly valued in organic synthesis due to the diverse reactivity of the nitro group. wikipedia.org It can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions and can be readily transformed into other functional groups, most notably amines. wikipedia.org

The this compound molecule combines this versatility with the rich chemistry of a terminal alkyne. The alkyne group is a cornerstone of several powerful coupling reactions, including: